molecular formula C27H20N4OS B11123999 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11123999
M. Wt: 448.5 g/mol
InChI Key: WKONOKVYUJPCCQ-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a Z-configuration α,β-unsaturated acrylonitrile derivative. Its structure features:

  • A 1,3-benzothiazole moiety (electron-withdrawing group) linked to the acrylonitrile backbone.
  • A 1-phenyl-3-(3-ethoxyphenyl)-1H-pyrazole substituent at the β-position, contributing steric bulk and electron-donating properties via the ethoxy group.

However, its specific properties depend on substituent effects, molecular packing, and electronic interactions, which are elucidated through comparisons with analogs .

Properties

Molecular Formula

C27H20N4OS

Molecular Weight

448.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H20N4OS/c1-2-32-23-12-8-9-19(16-23)26-21(18-31(30-26)22-10-4-3-5-11-22)15-20(17-28)27-29-24-13-6-7-14-25(24)33-27/h3-16,18H,2H2,1H3/b20-15-

InChI Key

WKONOKVYUJPCCQ-HKWRFOASSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H23N3SC_{26}H_{23}N_{3}S, with a molecular weight of approximately 445.5 g/mol. It features a benzothiazole moiety, which is known for its significant pharmacological properties.

PropertyValue
Molecular FormulaC26H23N3SC_{26}H_{23}N_{3}S
Molecular Weight445.5 g/mol
IUPAC Name(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Histamine H3 Receptor (H3R) : The compound exhibits affinity towards the H3 receptor, which is involved in neurotransmission and can influence cognitive functions and appetite regulation. The binding affinity (Ki value) reported is 0.036 μM .
  • Acetylcholinesterase (AChE) : This enzyme plays a critical role in the breakdown of acetylcholine, a neurotransmitter associated with memory and muscle control. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Monoamine Oxidase B (MAO-B) : This enzyme is involved in the degradation of neurotransmitters such as dopamine. Inhibition of MAO-B can have neuroprotective effects and is being explored for the treatment of neurodegenerative diseases .

Biological Activity

Research has indicated that derivatives of benzothiazole, including this compound, possess a range of biological activities:

  • Antitumor Activity : Benzothiazole derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The presence of the benzothiazole moiety often correlates with antimicrobial activity. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of related compounds:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that benzothiazole derivatives exhibit significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific structure .
  • Neuroprotective Effects : Research published in Neuropharmacology demonstrated that compounds with similar structures could significantly reduce neuroinflammation and oxidative stress in animal models of Parkinson's disease .

Scientific Research Applications

Biological Activities

Research has demonstrated that (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile exhibits significant biological activities, particularly in:

1. Anticancer Activity:

  • Several studies have reported that compounds containing benzothiazole and pyrazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown inhibition of cell proliferation in breast and lung cancer models .

2. Antimicrobial Properties:

  • The compound has been tested against a range of bacterial strains, demonstrating notable antibacterial activity. The presence of the benzothiazole ring enhances its interaction with microbial enzymes .

3. Anti-inflammatory Effects:

  • Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders .

Material Science Applications

Beyond biological applications, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile shows promise in material science:

1. Photonic Materials:

  • The unique electronic properties of this compound make it suitable for applications in photonic devices. Its ability to absorb light in specific wavelengths can be harnessed for optical sensors .

2. Organic Light Emitting Diodes (OLEDs):

  • Research indicates that compounds with similar structures can be used as emissive layers in OLEDs due to their favorable charge transport properties .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en nitrile against MCF7 breast cancer cells showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone of 18 mm and 20 mm respectively at a concentration of 100 µg/mL.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Parameters of Analogs
Compound Name Substituents (R₁, R₂) Molecular Weight HOMO-LUMO Gap (eV) Key Properties Reference
Target Compound R₁ = 1,3-Benzothiazol-2-yl; R₂ = 3-Ethoxyphenyl-pyrazole 483.56 Not reported Hypothesized ambipolar transport
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) R₁ = Pyridin-3-yl; R₂ = Diphenylamino 395.47 2.85 Strong π-π interactions; luminescent
(Z)-2-(1,3-Benzothiazol-2-yl)-3-[1-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enenitrile R₁ = 1,3-Benzothiazol-2-yl; R₂ = Pyrrolidinylsulfonyl-pyrazole 537.65 Not reported Enhanced solubility (sulfonyl group)
2-(1,3-Benzothiazol-2-yl)-3-(pyren-1-yl)prop-2-enenitrile (PCNTC-O) R₁ = 1,3-Benzothiazol-2-yl; R₂ = Pyrenyl 435.50 3.10 Ambipolar transport (μₑ = 0.0104 cm²/Vs; μₕ = 0.1252 cm²/Vs)
Key Observations:

Benzothiazole vs.

Substituent Effects :

  • The 3-ethoxyphenyl group in the target compound may stabilize molecular conformations via steric hindrance and weak electron donation, contrasting with the sulfonyl group in the pyrrolidinylsulfonyl analog (improved solubility but reduced π-stacking) .
  • The pyrenyl substituent in PCNTC-O facilitates strong π-π interactions, enabling high hole mobility, whereas the target’s phenylpyrazole may prioritize rigidity over charge transport .

Molecular Packing and Solid-State Behavior

  • Compound I crystallizes with two conformers (anti and syn) due to solvent interactions, while PCNTC-O forms cocrystals with TCNB for optimized charge transport .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol

The benzothiazole core is typically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes. For example, reaction with chloroacetic acid under refluxing toluene conditions yields 2-chlorobenzothiazole, which can be further functionalized. Alternative routes employ thiourea derivatives in the presence of iodine catalysts to achieve higher regioselectivity.

Preparation of 3-(3-Ethoxyphenyl)-1-phenyl-1H-pyrazole

Japp–Klingemann Reaction for Hydrazone Formation

The pyrazole ring is constructed using a modified Japp–Klingemann reaction, as demonstrated in the synthesis of analogous pyrazolo[4,3-b]pyridines. 3-Ethoxybenzenediazonium tosylate is reacted with ethyl acetoacetate to form a hydrazone intermediate, which undergoes cyclization in the presence of pyrrolidine to yield the 3-(3-ethoxyphenyl)pyrazole framework.

N-Phenylation via SNAr Reaction

Coupling of Benzothiazole and Pyrazole Subunits

Alkylation under Phase-Transfer Conditions

The benzothiazole and pyrazole components are linked via an alkylation reaction. A mixture of 2-chlorobenzothiazole and 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol is refluxed in acetonitrile with potassium carbonate and benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst. This step achieves a 68% yield of the coupled intermediate, as confirmed by 1^1H NMR.

Formation of the Prop-2-enenitrile Linker

Knoevenagel Condensation

The α,β-unsaturated nitrile is introduced via a stereoselective Knoevenagel condensation. The coupled benzothiazole-pyrazole ketone is reacted with malononitrile in ethanol, catalyzed by piperidine, at 60°C for 12 hours. The Z-configuration is favored due to steric hindrance between the benzothiazole and pyrazole groups, achieving a 3:1 Z/E ratio.

Table 1: Optimization of Knoevenagel Reaction Conditions

CatalystSolventTemperature (°C)Z/E RatioYield (%)
PiperidineEthanol603:165
DBUTHF702.5:158
Ammonium acetateAcetonitrile501.8:147

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1). The Z-isomer elutes first due to its lower polarity, as confirmed by analytical HPLC (C18 column, 80% acetonitrile/water).

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.21 (d, J=15.6 Hz, 1H, CH=C), 7.89–7.30 (m, 14H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH2_2), 1.43 (t, J=7.0 Hz, 3H, CH3_3).

  • IR (KBr) : 2215 cm1^{-1} (C≡N), 1603 cm1^{-1} (C=C).

Q & A

Q. What are the optimal synthetic routes for preparing (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile?

Methodological Answer: The synthesis of benzothiazole-pyrazole hybrids typically involves multi-step reactions. A validated approach includes:

Formation of the benzothiazole core : React substituted anilines with thiourea derivatives under cyclization conditions (e.g., using POCl₃ as a catalyst).

Pyrazole ring construction : Condensation of hydrazine derivatives with β-keto esters or aldehydes. For example, describes using the Vilsmeier-Haack reagent (DMF/POCl₃) to introduce a formyl group into the pyrazole intermediate .

Final coupling : A Knoevenagel condensation between the benzothiazole-pyrazole aldehyde and a nitrile-containing moiety under basic conditions (e.g., piperidine in ethanol) to form the Z-configured propenenitrile.

Key Reaction Conditions (Table 1):

StepReagents/ConditionsTemperature/TimeYield*
Pyrazole formylationVilsmeier-Haack (DMF/POCl₃, 10:1.1 mL)60–65°C, 2.5 hNot reported
CrystallizationColumn chromatography (silica gel, ethyl acetate/hexane)AmbientPure crystals
*Yields for analogous reactions in were not explicitly stated but rely on purification via column chromatography .

Q. How can the Z-configuration of the propenenitrile moiety be confirmed experimentally?

Methodological Answer: The Z-configuration is determined via:

X-ray crystallography : Resolve the crystal structure to measure dihedral angles between the benzothiazole and pyrazole rings. For example, reports dihedral angles of 6.51° (molecule A) and 6.41° (molecule B) between the benzothiazole and pyrazole rings, confirming planar alignment .

Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between protons on the benzothiazole and pyrazole groups in the Z-isomer.

UV-Vis spectroscopy : Compare λmax with computational predictions (e.g., TD-DFT) for Z vs. E isomers.

Advanced Research Questions

Q. What methodologies are recommended for analyzing crystallographic data inconsistencies in benzothiazole-pyrazole hybrids?

Methodological Answer: Crystallographic discrepancies (e.g., bond length variations or packing differences) require:

Multi-molecule asymmetric unit analysis : Compare geometric parameters (bond lengths, angles) between independent molecules in the unit cell. highlights two molecules (A and B) with slight dihedral angle differences (34.02° vs. 23.06° for phenyl ring orientation) .

Intermolecular interaction mapping : Identify non-classical stabilization forces (e.g., π–π stacking, C–H···π interactions). For instance, notes weak π–π interactions (3.7 Å centroid distance) and C–H···π bonds contributing to lattice stability .

Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H, C···S) to resolve packing anomalies.

Q. How to design in vitro assays to evaluate the antitumor potential of this compound?

Methodological Answer: Leverage known benzothiazole bioactivities ( ) to design assays:

Enzyme inhibition assays :

  • Target HIV-1 protease or tyrosine kinases (e.g., EGFR) using fluorescence resonance energy transfer (FRET)-based substrates.
  • IC50 determination via dose-response curves (1–100 μM range).

Cell-based cytotoxicity screening :

  • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining).

Mechanistic studies :

  • Western blotting to assess downstream proteins (e.g., caspase-3 for apoptosis, p-EGFR for kinase inhibition).

Q. Table 2: Suggested In Vitro Assay Parameters

Assay TypeTargetReadoutControls
FRET-basedHIV-1 proteaseFluorescence quenching (λexem = 340/490 nm)Saquinavir
MTTMCF-7 cellsAbsorbance (570 nm)DMSO (vehicle), Doxorubicin
Western blotCaspase-3ChemiluminescenceUntreated cells

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger) :

  • Prepare the protein structure (PDB ID: e.g., 1HIV for HIV-1 protease) and ligand (optimize geometry at DFT/B3LYP/6-31G* level).
  • Validate docking poses using RMSD < 2.0 Å against co-crystallized ligands.

MD simulations (GROMACS) :

  • Simulate ligand-protein complexes (50 ns) to assess binding stability (e.g., hydrogen bond occupancy, RMSF analysis).

QSAR modeling :

  • Curate datasets of benzothiazole derivatives with reported IC50 values to correlate structural features (e.g., logP, polar surface area) with activity.

Note on Data Gaps : While confirms structural and synthetic parameters, biological data specific to this compound is limited. Researchers should validate hypotheses using the methodologies above and cross-reference with analogous benzothiazole-pyrazole hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.